2-Oxononan-1-amide

Lipophilicity Structure-Activity Relationship PLA2 Inhibition

2-Oxononan-1-amide (CAS 85866-13-3) is a nine-carbon, linear beta-keto amide with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It belongs to the broader class of 2-oxoamide compounds, which are characterized by an alpha-keto group adjacent to an amide functionality.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 85866-13-3
Cat. No. B12671277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxononan-1-amide
CAS85866-13-3
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)C(=O)N
InChIInChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(11)9(10)12/h2-7H2,1H3,(H2,10,12)
InChIKeyGGPGBWZFDWFGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxononan-1-amide (CAS 85866-13-3) for Research and Industrial Procurement: Core Identity


2-Oxononan-1-amide (CAS 85866-13-3) is a nine-carbon, linear beta-keto amide with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol [1]. It belongs to the broader class of 2-oxoamide compounds, which are characterized by an alpha-keto group adjacent to an amide functionality. This compound is primarily utilized as a synthetic intermediate and building block in organic and medicinal chemistry research . Its physicochemical profile, including a boiling point of 275 °C at 760 mmHg and an XLogP3-AA of 2 [1], defines its handling and formulation requirements distinct from non-keto aliphatic amides.

Why 2-Oxononan-1-amide (85866-13-3) Is Not Simply Interchangeable with Other 2-Oxoamides


Substituting 2-Oxononan-1-amide with a generic '2-oxoamide' or even a close homolog like the C8 or C10 analog is scientifically invalid due to the critical dependence of its biochemical and physicochemical properties on its specific C9 linear chain. Research on the 2-oxoamide class demonstrates that the length and structure of the aliphatic tail are primary determinants of inhibitory potency, selectivity for phospholipase A2 (PLA2) enzymes, and the compound's overall lipophilicity [1]. The C9 chain of this specific compound dictates a unique balance between hydrophobic binding interactions and solubility, which directly affects its activity in enzyme assays and its utility as a precise intermediate for synthesizing more complex molecules where chain length influences receptor interaction and metabolic stability [2].

Quantitative Evidence Guide for 2-Oxononan-1-amide (85866-13-3) Differentiation


Defined C9 Chain Length Differentiates Lipophilicity and Predicted Biological Activity from C8 and C10 Homologs

The specific nine-carbon linear chain of 2-oxononan-1-amide provides a quantifiable differentiation in lipophilicity and predicted enzyme interaction compared to its nearest homologs. While direct comparative biological data for the simple amide is absent from accessible primary research, the computed XLogP3-AA value for 2-oxononan-1-amide is 2.0 [1]. In the broader 2-oxoamide chemical class, subtle variations in chain length are known to profoundly affect inhibitory potency against cytosolic group IVA phospholipase A2 (GIVA PLA2), where an optimal lipophilic chain is essential for binding to the enzyme's hydrophobic channel [2].

Lipophilicity Structure-Activity Relationship PLA2 Inhibition

Physicochemical Profile Sets Boiling Point and Volatility Apart from Shorter and Longer Chain Amides

2-Oxononan-1-amide exhibits key physicochemical properties that are functions of its unique C9 chain length and ketoamide functionality. Its boiling point is recorded at 275 °C at 760 mmHg, with a vapor pressure of 0.00522 mmHg at 25 °C [1]. These values directly differentiate it from its nearest amide analogs: nonanamide (C9, no keto group) has a melting point of 99.5 °C [2], and shorter 2-oxoamides like 2-oxooctanamide would have lower boiling points due to reduced molecular weight. The flash point of 120.1 °C [1] is a critical safety and handling parameter for industrial procurement, storage, and shipping compliance.

Physicochemical Properties Volatility Procurement Specification

Reversed-Phase HPLC Retention Confirms Distinct Separation from Structurally Similar Impurities

A validated reversed-phase (RP) HPLC method specifically demonstrates the analytical separation of 2-Oxononan-1-amide under simple isocratic conditions using a Newcrom R1 column, with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method is not universally applicable to all 2-oxoamides; retention time is highly sensitive to chain length. A shorter C8 or longer C10 2-oxoamide would elute at significantly different times under these same conditions, providing a quantifiable means to assure the identity and purity of the requested C9 compound and to resolve it from potential synthetic byproducts or mis-sourced analogs.

Analytical Chemistry HPLC Method Quality Control

Validated Application Scenarios for Procuring 2-Oxononan-1-amide (85866-13-3)


Synthesis of Defined-Chain-Length 2-Oxoamide Inhibitors for PLA2 Structure-Activity Relationship (SAR) Studies

Researchers synthesizing libraries of 2-oxoamide inhibitors for phospholipase A2 enzymes should procure 2-Oxononan-1-amide to serve as the C9-specific intermediate. As demonstrated in SAR studies by Kokotos et al., the lipophilic chain length is a critical determinant of GIVA cPLA2 inhibitory potency, with the 2-oxoamide functionality requiring an optimized long acyl residue [1]. Using this specific C9 building block allows for the precise synthesis of an inhibitor with a predicted XLogP3-AA of 2.0 [2], filling a specific gap in a homologous series between C8 and C10 inhibitors.

Use as a Chain-Length-Specific Synthetic Intermediate in Ketoamide Chemistry

2-Oxononan-1-amide is procured as a critical intermediate in multi-step organic syntheses where the C9 chain is essential for the final product's properties. The one-step Vilsmeier synthesis approach reported for related compounds demonstrates the importance of using the correct starting material to achieve quantitative yields [3]. Substituting a C8 or C10 amide would lead to a different final compound with altered physicochemical properties, highlighting the need for precise procurement of the C9 variant.

Analytical Standard for HPLC Method Development and Quality Control of C9 Ketoamides

Quality control and analytical development laboratories should procure 2-Oxononan-1-amide as a reference standard to validate HPLC methods for separating and quantifying C9-ketoamide intermediates. A published RP-HPLC method using a Newcrom R1 column and a MeCN/water/phosphoric acid mobile phase has been demonstrated for this specific compound [4]. Using a generic amide standard would result in inaccurate method calibration, as the keto group and chain length significantly affect chromatographic retention.

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